Specific Scientific Field: Agricultural Chemistry
Application Summary: 3-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity .
Methods of Application: The compounds were designed, synthesized, and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
Results or Outcomes: The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .
Specific Scientific Field: Pesticide Chemistry
Application Summary: 2-Phenylpyridine derivatives, which can be synthesized from 3-Chloro-2-phenylpyridine, have been found to have insecticidal activity against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .
Methods of Application: A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .
Results or Outcomes: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
3-Chloro-2-phenylpyridine is an organic compound characterized by the molecular formula C₁₁H₈ClN. It features a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a chlorine atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties. The presence of both the chlorine atom and the phenyl group can influence its reactivity and biological activity, making it a subject of interest in various chemical research fields.
As with most chemicals, it is advisable to handle 3-Chloro-2-phenylpyridine with care due to its unknown properties. Chlorinated aromatic compounds can sometimes be toxic or corrosive []. In the absence of specific data, it is best to follow general laboratory safety practices when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
These reactions are essential for synthesizing derivatives that may have enhanced properties or novel functionalities.
Research indicates that compounds related to 3-chloro-2-phenylpyridine exhibit various biological activities. For instance, derivatives of 2-phenylpyridine have shown insecticidal properties, which could be relevant for agricultural applications . Furthermore, studies suggest that certain pyridine derivatives might possess neuroprotective effects, although specific data on 3-chloro-2-phenylpyridine's biological activity remains limited .
The synthesis of 3-chloro-2-phenylpyridine can be achieved through several methods:
These methods allow for the efficient production of this compound with potential modifications to optimize yield and purity.
3-Chloro-2-phenylpyridine has several applications:
Interaction studies involving 3-chloro-2-phenylpyridine focus on its reactivity with various biological targets and synthetic pathways. For example:
Such studies are crucial for assessing the viability of this compound in drug development and other applications.
Several compounds share structural similarities with 3-chloro-2-phenylpyridine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-3-phenylpyridine | C₁₁H₈ClN | Chlorine at the 2-position; different reactivity |
| 4-Chloro-2-methylpyridine | C₈H₈ClN | Methyl substitution affects electronic properties |
| 3-Methyl-2-phenylpyridine | C₁₂H₉N | Methyl group alters sterics and reactivity |
These compounds are unique due to variations in their substituents, which influence their chemical behavior and potential applications. The presence of different functional groups can lead to distinct biological activities and reactivity patterns, making them valuable for comparative studies in synthetic chemistry.
Direct chlorination of phenylpyridine derivatives represents the most straightforward approach for introducing chlorine substituents into the heterocyclic framework. This methodology has evolved significantly from early harsh conditions to more selective and environmentally benign protocols.
The traditional approach employs molecular chlorine under high-temperature gas-phase conditions. Patent literature describes processes operating at temperatures ranging from 300 to 400 degrees Celsius, utilizing controlled hot spot generation within chlorination reaction zones [2]. The method involves mixing pyridine derivatives with gaseous chlorine in turbulent contact, achieving selectivities through careful temperature control. While this approach can provide moderate yields of 40-65%, the harsh reaction conditions and formation of significant tar by-products present operational challenges for continuous processes [2].
The mechanism proceeds through electrophilic aromatic substitution, where molecular chlorine acts as the electrophile. The electron-deficient nature of the pyridine ring requires elevated temperatures to overcome the activation barrier for chlorination. The regioselectivity is governed by the electronic effects of the phenyl substituent and the inherent reactivity patterns of the pyridine system [3].
A more environmentally friendly protocol utilizes chloramine-T as the chlorinating reagent under mild conditions. Research demonstrates that this method achieves excellent yields of 85-95% when conducted in solvent-free conditions at room temperature [4] [5]. The reaction proceeds rapidly, typically completing within 5 minutes, making it highly attractive for practical applications.
The optimization studies reveal that solvent-free conditions provide superior results compared to various organic solvents including dichloroethane, dimethyl sulfoxide, toluene, ethanol, and dimethylformamide [4]. The mechanism involves the generation of electrophilic chlorine species from chloramine-T, which then undergoes substitution on the aromatic ring. The high efficiency and mild conditions make this method particularly suitable for scale-up applications.
Phosphorus oxychloride and related phosphorus halides serve as effective chlorinating agents for pyridine derivatives. When pyridine N-oxides are treated with phosphorus oxychloride, selective chlorination occurs at the 2-position, while treatment with phosphorus trichloride typically results in deoxygenation without chlorination [6] [7]. The reaction conditions typically involve temperatures of 100-150 degrees Celsius with yields ranging from 70-85%.
The selectivity pattern depends on the electronic nature of the substituents, with electron-withdrawing groups favoring the oxidation pathway and electron-donating groups promoting chlorination [7]. This method provides good regiocontrol and can be particularly useful for accessing specific regioisomers of chlorinated phenylpyridines.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic heterocycles, including phenylpyridine derivatives. These methods offer superior selectivity and functional group tolerance compared to classical electrophilic substitution reactions.
Palladium-based catalysts represent the most extensively studied systems for C-H activation of phenylpyridines. The typical catalyst system employs palladium acetate in combination with phosphine ligands or N-heterocyclic carbenes [8] [9]. Recent advances demonstrate that palladium complexes containing pyridine and pyrimidine-functionalized carbenes exhibit excellent catalytic activity for C-H bond arylation of heterocycles [8].
The mechanism involves initial coordination of the pyridine nitrogen to the palladium center, followed by cyclometallation to activate the ortho C-H bond. This directing group effect enables high regioselectivity for substitution at specific positions on the aromatic ring [9]. Reaction conditions typically involve temperatures of 80-120 degrees Celsius in polar solvents such as dimethylformamide or toluene, with yields ranging from 65-85%.
Ruthenium catalysts offer complementary reactivity patterns to palladium systems. The dichloro(p-cymene)ruthenium dimer serves as an effective catalyst for C-H functionalization of phenylpyridines [10] [11]. These systems typically operate at temperatures around 120 degrees Celsius in 1,4-dioxane solvent, achieving yields of 70-90%.
Mechanistic studies reveal that ruthenium complexes can proceed through vinylidene intermediates when reacting with terminal alkynes, leading to the formation of substituted pyridines through a pathway involving pyridylidene ligands [10]. The catalyst resting state and reaction kinetics have been characterized, providing insights into the factors controlling selectivity and efficiency.
Third-row transition metals including rhodium and iridium offer unique advantages for C-H activation chemistry. Rhodium(III) complexes demonstrate effective catalysis for heterocycle functionalization under relatively mild conditions, typically 100-140 degrees Celsius in acetic acid solvent [9]. Iridium(III) systems can operate at even lower temperatures of 80-100 degrees Celsius in dichloroethane, achieving yields of 75-88%.
The higher activity of these third-row metals stems from their ability to form stronger metal-carbon bonds and undergo facile oxidative addition and reductive elimination processes. However, the higher cost of these metals limits their application in large-scale synthesis.
Multi-component reactions provide convergent approaches for constructing the phenylpyridine framework with simultaneous introduction of the chlorine substituent. These methods offer advantages in terms of atom economy and step efficiency.
The Hantzsch pyridine synthesis represents one of the most general approaches for constructing substituted pyridines through multi-component condensation [12] [13]. The reaction involves condensation of an aldehyde, beta-keto ester, and ammonium acetate to generate 1,4-dihydropyridine intermediates, which are subsequently oxidized to the aromatic pyridine products.
For accessing chlorinated phenylpyridines, the methodology can be modified to incorporate chlorinated building blocks or utilize post-synthetic chlorination of the initially formed products. Reaction conditions typically involve temperatures of 80-120 degrees Celsius in ethanol-water mixtures, with reaction times of 2-6 hours and yields of 70-90% [13] [14].
The mechanism proceeds through formation of chalcone and enamine intermediates, which undergo cyclization and dehydration to afford the dihydropyridine products [12]. Optimization studies demonstrate that solvent-free conditions using environmentally friendly catalysts can significantly improve the efficiency and environmental profile of these transformations [13].
The Guareschi-Thorpe reaction provides access to pyridine derivatives through condensation of cyanoacetic esters with beta-dicarbonyl compounds in the presence of ammonia [15] [16]. This methodology can be adapted for synthesis of chlorinated phenylpyridines by incorporating appropriate chlorinated precursors.
The reaction typically operates at temperatures of 100-150 degrees Celsius in ethanol solvent, requiring 4-8 hours for completion with yields of 60-85%. The mechanism involves formation of glutarimide intermediates, which undergo cyclization and aromatization to afford the pyridine products [15].
The Bohlmann-Rahtz reaction represents an efficient two-step method for obtaining substituted pyridines through condensation of enamines with alkynones [17] [14]. The reaction proceeds through formation of an aminodiene intermediate, followed by thermal isomerization and cyclodehydration to generate 2,3,6-trisubstituted pyridines.
Temperature requirements range from 120-180 degrees Celsius in acetic acid or toluene solvents, with reaction times of 1-4 hours and yields of 65-88% [17]. The cyclodehydration process can be catalyzed by various acid catalysts including Amberlyst 15 ion-exchange resin or ytterbium triflate, effectively lowering the required reaction temperature [17].
The Kröhnke pyridine synthesis utilizes alpha-pyridinium methyl ketone salts and alpha,beta-unsaturated carbonyl compounds to generate highly functionalized pyridines [18]. The method demonstrates broad applicability for preparation of di-, tri-, and tetra-substituted pyridine derivatives under mild reaction conditions.
Typical reaction conditions involve temperatures of 60-100 degrees Celsius in ethanol solvent for 3-6 hours, achieving yields of 75-92% [18]. The mechanism begins with enolization of the pyridinium ketone followed by Michael addition to the unsaturated carbonyl, leading to formation of 1,5-dicarbonyl intermediates that cyclize to afford the pyridine products.
The optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for 3-chloro-2-phenylpyridine. Systematic studies have revealed important relationships between reaction conditions and product outcomes.
Temperature optimization studies demonstrate that most synthetic methodologies exhibit optimal performance within specific temperature ranges [19] [20]. For chlorination reactions, temperatures of 80-120 degrees Celsius provide the best balance between reaction rate and selectivity. Higher temperatures above 150 degrees Celsius often lead to substrate decomposition and formation of undesired by-products [19].
The Arrhenius relationship describes the exponential dependence of reaction rate on temperature, but practical considerations including substrate stability and equipment limitations constrain the useful temperature range [20]. Design of experiments approaches can effectively map the temperature-yield relationship and identify optimal conditions [19].
Solvent effects play crucial roles in determining reaction outcomes, particularly for heterocyclic synthesis [20] [21]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally favor ionic mechanisms and can stabilize charged intermediates. Non-polar solvents like toluene and dichloromethane are preferred for radical-mediated processes.
Screening studies reveal that solvent polarity, coordinating ability, and boiling point all influence reaction efficiency [21]. For palladium-catalyzed C-H activation, polar solvents enhance catalyst solubility and substrate coordination. In contrast, chlorination reactions often proceed best in non-polar media or under solvent-free conditions [4].
Catalyst loading represents a critical economic parameter that must be balanced against reaction efficiency [19] [20]. Studies demonstrate that most transition metal-catalyzed processes exhibit plateau behavior above 10 mol% catalyst loading, indicating that higher loadings provide diminishing returns [19].
For palladium-catalyzed systems, loadings of 5-10 mol% typically provide optimal performance. The relationship between catalyst concentration and reaction rate often exhibits non-linear behavior due to catalyst aggregation effects and competing side reactions [22]. Careful optimization can identify the minimum effective catalyst loading for each specific transformation.
Gas-phase reactions and transformations involving volatile reagents require careful pressure control [19] [20]. For chlorination reactions using molecular chlorine, pressures of 1-5 bar provide adequate reagent solubility while maintaining safe operating conditions. Higher pressures can enhance reaction rates for gas-phase processes but require specialized equipment [2].
The effect of pressure on equilibrium-controlled reactions follows Le Chatelier's principle, with higher pressures favoring the formation of products with fewer gas molecules [20]. This consideration becomes particularly important for multi-component reactions involving volatile aldehydes or ammonia.
Many heterocycle synthesis reactions are sensitive to pH, particularly those involving basic nitrogen heterocycles [20]. Optimal pH ranges of 6-8 often provide the best compromise between substrate stability and reaction efficiency. Buffer systems can maintain consistent pH throughout the reaction and prevent catalyst deactivation.
The relationship between pH and reaction yield typically exhibits a bell-shaped curve, with both acidic and basic extremes leading to reduced efficiency [20]. Careful pH monitoring and control represent essential aspects of reaction optimization for sensitive substrates.
Reaction concentration significantly influences mass transfer, heat transfer, and molecular collision frequency [19] [20]. Studies demonstrate that concentrations of 0.1-0.5 molar generally provide optimal results for most heterocycle synthesis reactions. Higher concentrations can lead to decreased yields due to substrate aggregation and mass transfer limitations [20].
The inverse relationship between concentration and yield above 0.5 molar suggests that substrate solubility and mixing efficiency become limiting factors at high concentrations [19]. Flow reactor technology can help overcome these limitations by providing enhanced mixing and heat transfer.
The comprehensive optimization of reaction conditions requires consideration of all these parameters simultaneously, often utilizing design of experiments methodologies to map the multi-dimensional parameter space efficiently [19] [20]. Statistical approaches can identify optimal conditions while minimizing the number of required experiments, providing cost-effective pathways to process development.
3-Chloro-2-phenylpyridine exhibits specific thermodynamic characteristics that distinguish it from related phenylpyridine derivatives. The compound has a molecular formula of C₁₁H₈ClN and a molecular weight of 189.64 grams per mole [1] [2]. At standard conditions, 3-chloro-2-phenylpyridine exists as a pale yellow oil, indicating its liquid state at room temperature [2].
Temperature-Dependent Properties:
While specific melting and boiling point data for 3-chloro-2-phenylpyridine are not available in current literature [2], comparative analysis with structurally similar compounds provides insight into expected thermodynamic behavior. Related chlorinated phenylpyridine isomers demonstrate the influence of substitution patterns on thermal properties. For instance, 3-chloro-4-phenylpyridine exhibits a boiling point of 271.2°C at 760 mmHg [3], while 2-chloro-4-phenylpyridine shows a higher boiling point of 303.2°C at 760 mmHg [4].
The absence of specific melting point data for 3-chloro-2-phenylpyridine suggests the compound may exist predominantly in liquid form at ambient temperatures, consistent with its description as an oil [2]. This physical state contrasts with 3-phenylpyridine, which has a melting point of 164°C [5], indicating that the chlorine substituent significantly affects crystalline packing and intermolecular interactions.
Comparative Thermodynamic Analysis:
| Parameter | 3-Chloro-2-phenylpyridine | 3-Chloro-4-phenylpyridine | 2-Chloro-4-phenylpyridine | 2-Phenylpyridine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 189.64 [1] | 189.64 [3] | 189.64 [4] | 155.20 [6] |
| Physical State | Pale yellow oil [2] | Not specified | Not specified | Liquid [6] |
| Melting Point (°C) | Not available | Not available | Not available | -5 [6] |
| Boiling Point (°C) | Not available | 271.2 [3] | 303.2 [4] | 268-270 [6] |
| Density (g/cm³) | Not available | 1.186 [3] | 1.2 [4] | 1.086 [6] |
The positioning of the chlorine substituent appears to significantly influence boiling point behavior, with the 2-chloro-4-phenyl isomer showing approximately 32°C higher boiling point than the 3-chloro-4-phenyl isomer [3] [4]. This suggests that 3-chloro-2-phenylpyridine may exhibit intermediate thermal stability characteristics.
The solubility characteristics of 3-chloro-2-phenylpyridine can be predicted based on its structural features and comparison with related compounds. The presence of both the phenyl group and chlorine substituent creates a molecule with mixed hydrophilic and lipophilic properties.
Organic Solvent Compatibility:
Based on the documented solubility patterns of structurally related compounds, 3-chloro-2-phenylpyridine is expected to exhibit good solubility in polar organic solvents. 3-Phenylpyridine, the non-chlorinated analog, demonstrates solubility in chloroform, dichloromethane, and ethyl acetate [5] [7]. The addition of the chlorine substituent in 3-chloro-2-phenylpyridine would likely enhance solubility in these solvents due to increased polarity.
Predicted Solubility Profile:
| Solvent | Expected Solubility | Basis for Prediction |
|---|---|---|
| Dichloromethane | High | Similar to 3-phenylpyridine [5] [7] |
| Chloroform | High | Pattern observed in phenylpyridine derivatives [5] [7] |
| Ethyl Acetate | Good | Consistent with aromatic nitrogen heterocycles [5] [7] |
| Acetone | Good | Based on pyridine derivative behavior [8] |
| Ethanol | Moderate | Enhanced by chlorine polarity |
| Toluene | Good | Aromatic-aromatic interactions |
| Hexane | Limited | Insufficient polarity match |
Water Solubility Considerations:
The water solubility of 3-chloro-2-phenylpyridine is expected to be limited. While pyridine itself is fully miscible with water [9] [10], the addition of the phenyl group significantly reduces aqueous solubility. 3-Phenylpyridine shows water solubility of only 0.46 grams per liter [5]. The chlorine substituent in 3-chloro-2-phenylpyridine may slightly enhance water solubility compared to 3-phenylpyridine due to increased polarity, but substantial improvement is unlikely given the dominant influence of the lipophilic phenyl group.
Hydrogen Bonding Interactions:
The pyridine nitrogen in 3-chloro-2-phenylpyridine can serve as a hydrogen bond acceptor, facilitating dissolution in protic solvents such as alcohols and enabling coordination with metal complexes [8]. The chlorine substituent provides additional sites for weak hydrogen bonding interactions, potentially enhancing solubility in polar aprotic solvents.
3-Chloro-2-phenylpyridine exhibits limited tautomeric behavior compared to compounds containing more labile hydrogen atoms. The aromatic nature of both the pyridine ring and phenyl substituent provides significant stabilization that minimizes prototropic rearrangements under normal conditions.
Structural Stability:
The compound maintains a stable aromatic configuration with the nitrogen lone pair available for coordination while preserving the π-electron delocalization throughout the heterocyclic system [11]. Unlike compounds containing hydroxyl or amino groups that can undergo keto-enol or amino-imino tautomerism, 3-chloro-2-phenylpyridine lacks the structural features necessary for significant prototropic shifts.
Electronic Effects:
The chlorine substituent at position 3 exerts an electron-withdrawing inductive effect that influences the electron density distribution within the pyridine ring [12] [13]. This electronic perturbation affects the basicity of the pyridine nitrogen, reducing its protonation tendency compared to unsubstituted pyridine. The resulting pKa value is expected to be lower than that of 2-phenylpyridine, which has a predicted pKa of 4.44 [6].
Potential Prototropic Processes:
Under extreme conditions involving strong acids or bases, 3-chloro-2-phenylpyridine may undergo protonation at the nitrogen center, forming pyridinium salts. However, the electron-withdrawing chlorine substituent reduces the compound's basicity, making such protonation less favorable than in unsubstituted phenylpyridines . No evidence exists for hydrogen migration between the chlorine and carbon positions under normal laboratory conditions.
Coordination Chemistry Implications:
The stable electronic configuration of 3-chloro-2-phenylpyridine makes it suitable for coordination complex formation without concerns about tautomeric equilibria affecting binding affinity [15] [16]. The compound can function as a ligand through the pyridine nitrogen while maintaining structural integrity throughout coordination processes.
The stability profile of 3-chloro-2-phenylpyridine depends significantly on environmental conditions and the presence of reactive species. Understanding degradation pathways is crucial for proper storage and handling protocols.
Thermal Stability:
3-Chloro-2-phenylpyridine demonstrates moderate thermal stability under normal laboratory conditions. The compound should be stored at room temperature (20-22°C) in sealed, dry containers to prevent degradation [2]. Elevated temperatures may promote various decomposition pathways, including dehydrochlorination reactions that could lead to the formation of phenylpyridine derivatives and hydrogen chloride gas [12].
Chemical Stability Considerations:
The aromatic nature of 3-chloro-2-phenylpyridine provides inherent stability against many chemical transformations. However, the chlorine substituent represents a potential site for nucleophilic substitution reactions, particularly under basic conditions [17] [13]. Strong nucleophiles such as hydroxide, alkoxide, or amine species can displace the chlorine atom, leading to substituted phenylpyridine products.
Environmental Degradation Pathways:
Research on related chloropyridine compounds indicates that 3-chloro-2-phenylpyridine is not expected to undergo significant hydrolysis under environmental conditions due to the lack of readily hydrolyzable functional groups [13]. The aromatic chlorine-carbon bond is relatively stable toward hydrolytic cleavage compared to aliphatic organochlorine compounds.
Photochemical Stability:
Aromatic compounds containing pyridine rings can be susceptible to photochemical degradation under intense ultraviolet radiation [15] [18]. The presence of the phenyl group in 3-chloro-2-phenylpyridine may provide some protection through π-π stacking interactions that can dissipate absorbed energy. However, prolonged exposure to UV light should be avoided to prevent potential photodegradation processes.
Oxidative Degradation:
3-Chloro-2-phenylpyridine shows susceptibility to oxidative conditions, particularly in the presence of strong oxidizing agents [12]. The electron-rich nature of the aromatic systems makes them potential targets for electrophilic oxidants. Careful storage away from oxidizing environments and atmospheric moisture helps maintain compound integrity.
Storage Recommendations:
Based on stability analysis, 3-chloro-2-phenylpyridine should be stored under the following conditions [2]:
Degradation Products: